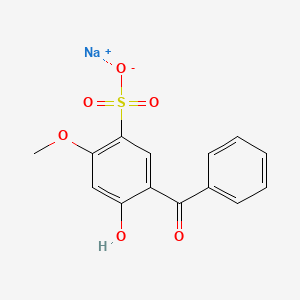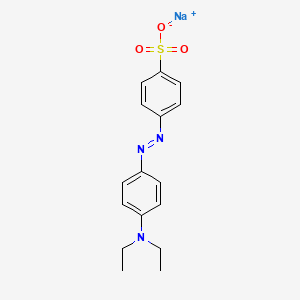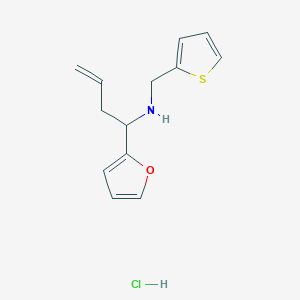
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride
Übersicht
Beschreibung
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride, also known as 1-FNB, is an organic compound that is used in a variety of scientific research applications. It is an important synthetic intermediate for the production of various pharmaceuticals and has been used in the synthesis of a number of biologically active compounds. 1-FNB is a white crystalline solid with a molecular weight of 319.83 g/mol, and a melting point of 115-116 °C.
Wissenschaftliche Forschungsanwendungen
-
- Application : Furan derivatives are used for the synthesis of epoxy resins . These resins have a wide range of applications in industry due to their high volume production .
- Method : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is done mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) .
- Results : The resulting epoxy resins have been evaluated for their thermal properties .
-
- Application : Furan is incorporated into conjugated systems to increase conjugation, improve solubility, and enhance transport properties . These materials are used in sensors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .
- Method : The synthesis of furan containing conjugated materials involves several processes, including reductive amination, etherification, esterification, and carbonatation .
- Results : The incorporation of furan into conjugated systems has shown to improve the properties of these materials .
-
Pharmaceuticals, Resin, Agrochemicals, and Lacquers
- Application : Furan is used as a key starting material for a variety of applications, including the production of pharmaceuticals, resin, agrochemicals, and lacquers .
- Method : Furan is processed from furfural, an organic compound obtained from biomass feedstock .
- Results : The use of furan as a starting material has helped in the transition towards sustainable development .
-
- Application : Furan is used in the creation of novel conjugated materials with tailored properties. These materials are used in sensors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .
- Method : The synthesis of furan containing conjugated materials involves several processes, including reductive amination, etherification, esterification, and carbonatation .
- Results : The incorporation of furan into conjugated systems has shown to improve the properties of these materials .
-
- Application : Furan derivatives are used for the synthesis of epoxy resins . These resins have a wide range of applications in industry due to their high volume production .
- Method : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is done mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) .
- Results : The resulting epoxy resins have been evaluated for their thermal properties .
-
- Application : Furan is used as a key starting material for a variety of applications, including the production of pharmaceuticals, resin, agrochemicals, and lacquers .
- Method : Furan is processed from furfural, an organic compound obtained from biomass feedstock .
- Results : The use of furan as a starting material has helped in the transition towards sustainable development .
-
- Application : Furan is used in the creation of novel conjugated materials with tailored properties. These materials are used in sensors, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .
- Method : The synthesis of furan containing conjugated materials involves several processes, including reductive amination, etherification, esterification, and carbonatation .
- Results : The incorporation of furan into conjugated systems has shown to improve the properties of these materials .
-
- Application : Furan derivatives are used for the synthesis of epoxy resins . These resins have a wide range of applications in industry due to their high volume production .
- Method : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins is done mainly from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA) .
- Results : The resulting epoxy resins have been evaluated for their thermal properties .
-
- Application : Furan is used as a key starting material for a variety of applications, including the production of pharmaceuticals, resin, agrochemicals, and lacquers .
- Method : Furan is processed from furfural, an organic compound obtained from biomass feedstock .
- Results : The use of furan as a starting material has helped in the transition towards sustainable development .
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-2-5-12(13-7-3-8-15-13)14-10-11-6-4-9-16-11;/h2-4,6-9,12,14H,1,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDUIGLXJQVQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)NCC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



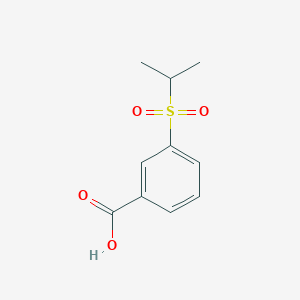
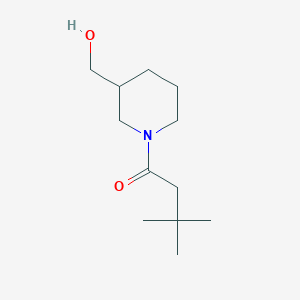

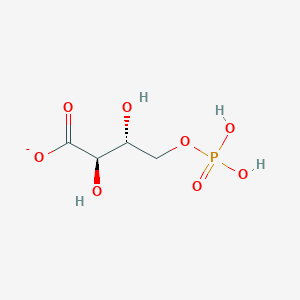
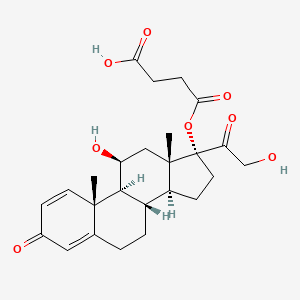
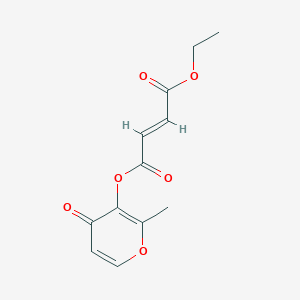
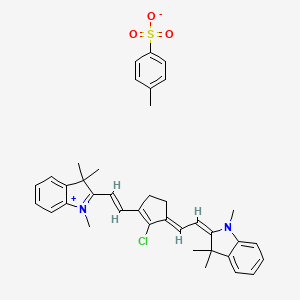
![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
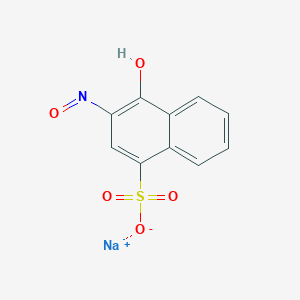
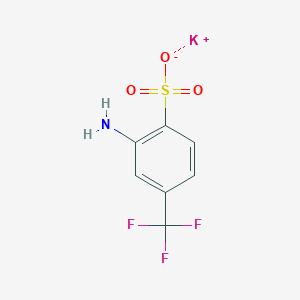
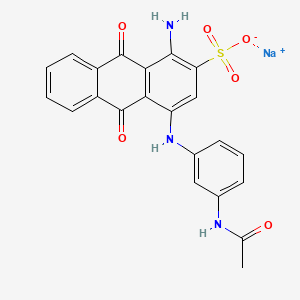
![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)
